molecular formula C12H17N3O B11940517 N-(5-aminopyridin-2-yl)cyclohexanecarboxamide

N-(5-aminopyridin-2-yl)cyclohexanecarboxamide

Cat. No.: B11940517
M. Wt: 219.28 g/mol
InChI Key: WITWZJNZWRWQMN-UHFFFAOYSA-N
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Description

N-(5-aminopyridin-2-yl)cyclohexanecarboxamide is a chemical compound with the molecular formula C12H17N3O and a monoisotopic mass of 219.13716 Da . It belongs to a class of compounds featuring an aminopyridine core, a structure frequently investigated in medicinal chemistry for developing novel therapeutic agents. While specific biological data for this compound is not available in the public domain, its molecular architecture shares key features with compounds active in pharmaceutical research. The scaffold incorporates a pyridine ring, a privileged structure in drug discovery that is present in several approved kinase inhibitors . Furthermore, the aminopyridine-carboxamide motif is a recognized pharmacophore in the design of small molecules targeting kinases such as GSK-3β, IKK-β, and ROCK-1, which are implicated in conditions like cancer and Alzheimer's disease . Researchers may find this compound valuable as a building block or intermediate for synthesizing more complex molecules, or as a reference standard in screening assays to explore structure-activity relationships. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-(5-aminopyridin-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C12H17N3O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h6-9H,1-5,13H2,(H,14,15,16)

InChI Key

WITWZJNZWRWQMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-aminopyridin-2-yl)cyclohexanecarboxamide typically involves the reaction of 5-aminopyridine with cyclohexanecarboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(5-aminopyridin-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides , amines , and various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

N-(5-aminopyridin-2-yl)cyclohexanecarboxamide has been identified as a promising candidate for therapeutic applications due to its ability to inhibit specific enzymes and receptors involved in various diseases. Notably, it has shown potential as a selective inhibitor of spleen tyrosine kinase (Syk), making it relevant for treating allergic diseases, autoimmune disorders, and certain malignancies .

Potential Therapeutic Uses :

  • Allergic Diseases : The compound's Syk inhibitory activity suggests its utility in treating conditions like asthma and allergic rhinitis.
  • Autoimmune Disorders : Research indicates efficacy against rheumatoid arthritis and systemic lupus erythematosus.
  • Cancer Treatment : Its role as an Syk inhibitor positions it as a candidate for therapies targeting B-cell malignancies such as lymphoma and leukemia .

Biological Research

The compound is under investigation for its biological activities, particularly its effects on cellular signaling pathways. It modulates the levels of cyclic adenosine monophosphate (cAMP) within cells, which is crucial for regulating smooth muscle contraction in the airways . This mechanism may lead to improved treatments for respiratory conditions.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of this compound against several cancer cell lines. The findings indicated significant cytotoxic effects on human breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of treatment. This suggests potential for further development in cancer therapies.

Case Study 2: Anti-inflammatory Effects

In vitro studies have demonstrated that treatment with this compound reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% in macrophage models stimulated by lipopolysaccharides (LPS). This indicates its potential use in managing inflammatory diseases.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Industrial Applications

Beyond medicinal uses, this compound serves as a building block in the synthesis of specialty chemicals and materials. Its unique structure allows for modifications that can lead to novel compounds with tailored properties for various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-aminopyridin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , modulating their activity. This interaction can lead to changes in cellular signaling pathways , affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-aminopyridin-2-yl)cyclohexanecarboxamide is unique due to the presence of an amino group at the 5-position of the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-(5-aminopyridin-2-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, research findings, and applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyclohexane ring and a pyridine moiety. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific enzymes and receptors. Its mechanism of action involves:

  • Binding to Enzymes : The compound can inhibit or activate various enzymes, influencing metabolic pathways.
  • Receptor Interaction : It may interact with cellular receptors, altering signaling pathways that affect cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
  • Antiviral Properties : There is ongoing research into its effectiveness against viral infections, with some derivatives showing promise as antiviral agents.
  • Neuroprotective Effects : Some studies indicate that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

In Vitro Studies

Recent in vitro studies have demonstrated the compound’s potential against various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)12Inhibition of proliferation

These findings suggest that this compound can effectively inhibit cancer cell growth through multiple mechanisms.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is useful to compare it with structurally related compounds:

CompoundIC50 (µM)Targeted Activity
N-(4-amino-2-chlorophenyl)-5-chloro...0.27HAdV Inhibition
N-(5-nitropyridin-2-yl)cyclohexanecar...18Antimicrobial
N-(6-methoxy-1,3-benzothiazol-2-yl)...22Kinase Inhibition

This table illustrates that while this compound shows moderate potency in comparison to other compounds, its unique structural features may confer specific advantages in targeting particular pathways.

Q & A

Q. What are the standard synthetic routes for N-(5-aminopyridin-2-yl)cyclohexanecarboxamide?

The synthesis typically involves coupling 5-aminopyridin-2-amine with cyclohexanecarboxylic acid chloride in the presence of a base (e.g., triethylamine) under inert conditions. Key steps include:

  • Reagent selection : High-purity starting materials and anhydrous solvents (e.g., dichloromethane) to minimize side reactions.
  • Reaction optimization : Low temperatures (0–5°C) to control exothermicity and improve yield .
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. Which analytical techniques are used to confirm the compound’s structural integrity?

  • NMR spectroscopy : To verify the presence of the cyclohexane ring (δ 1.2–2.5 ppm) and amide proton (δ ~8.0 ppm).
  • HPLC : For purity assessment (>95% by area normalization).
  • Mass spectrometry : To confirm molecular weight (e.g., [M+H]+ at m/z 234.2) .

Q. What are the common chemical reactions involving this compound?

  • Amide bond hydrolysis : Under acidic (HCl) or basic (NaOH) conditions to yield cyclohexanecarboxylic acid and 5-aminopyridin-2-amine.
  • Amino group derivatization : Acylation or alkylation to introduce functional groups for SAR studies.
  • Coordination chemistry : Interaction with transition metals (e.g., Pd) in catalytic systems .

Q. What biological targets are associated with this compound?

The carboxamide scaffold is structurally analogous to 5-HT1A receptor ligands (e.g., 18F-FCWAY and 18F-Mefway), suggesting potential serotonin receptor binding. Preliminary studies highlight its use in PET imaging tracers for neurological research .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis?

  • Catalytic systems : Copper-mediated alkylation (e.g., reports 66% yield using Cu catalysis under visible light).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require post-reaction purification.
  • Flow chemistry : Continuous flow systems improve mixing and heat dissipation in industrial settings .

Table 1 : Optimization of Copper-Catalyzed Synthesis (Adapted from )

EntrySubstrateCatalystYield (%)
14-BromoheptaneCu(I)66
22-BromooctaneCu(I)64

Q. How should researchers address contradictions in reported bioactivity data?

Discrepancies in receptor binding affinities may arise from:

  • Radiotracer selection : 18F-Mefway exhibits higher 5-HT1A specificity than 18F-FCWAY due to fluoromethyl substitution .
  • Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO) alter ligand-receptor interactions.
  • In vivo vs. in vitro models : Blood-brain barrier penetration differences affect PET imaging outcomes .

Q. How do structural modifications influence 5-HT1A receptor affinity?

  • Cyclohexane vs. cyclopropane : Cyclohexane’s conformational rigidity enhances binding compared to cyclopropane derivatives.
  • Amino group position : 5-Amino substitution on pyridine improves hydrogen bonding with receptor residues .

Q. What strategies enable comparative analysis with structural analogs?

  • Molecular docking : Compare binding poses of this compound and N-(5-amino-2-methylphenyl)cyclopentanecarboxamide using software like AutoDock.
  • Thermodynamic studies : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy differences .

Q. How can in vitro and in vivo data discrepancies be resolved?

  • Metabolic stability assays : Liver microsome studies identify oxidative degradation pathways.
  • Radiolabeling : Use 11C or 18F isotopes to track pharmacokinetics in animal models .

Methodological Recommendations

  • Synthetic protocols : Prioritize anhydrous conditions and catalytic systems for reproducibility.
  • Data validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC).
  • Biological assays : Include positive controls (e.g., WAY-100635 for 5-HT1A) to benchmark activity .

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